molecular formula C17H13ClN2O4 B2374397 N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-10-0

N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2374397
CAS No.: 443117-10-0
M. Wt: 344.75
InChI Key: UMWSGMWHQDPFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a pyrano[2,3-c]pyridine core. Its structure includes a 2-oxo group, a hydroxymethyl substituent at position 5, a methyl group at position 8, and a 4-chlorophenyl carboxamide moiety at position 2. The hydroxymethyl and oxo groups contribute to its polarity, while the 4-chlorophenyl group may enhance lipophilicity and target binding affinity.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-9-15-13(10(8-21)7-19-9)6-14(17(23)24-15)16(22)20-12-4-2-11(18)3-5-12/h2-7,21H,8H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWSGMWHQDPFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

The compound is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with various pyran derivatives. The resulting structure features a pyrano[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:

N 4 chlorophenyl 5 hydroxymethyl 8 methyl 2 oxo 2H pyrano 2 3 c pyridine 3 carboxamide\text{N 4 chlorophenyl 5 hydroxymethyl 8 methyl 2 oxo 2H pyrano 2 3 c pyridine 3 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrano[2,3-c]pyridine class. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit kinases and exhibit anticancer activity against glioblastoma cells. Notably, one derivative (compound 4j ) demonstrated significant inhibitory effects on glioma cell lines, particularly through the inhibition of the AKT2/PKBβ pathway, which is critical in glioma malignancy .

Key Findings:

  • Compound 4j showed low micromolar activity against AKT2.
  • It inhibited neurosphere formation in primary patient-derived glioma stem cells.
  • Exhibited cytotoxicity primarily towards cancerous cells while being less toxic to non-cancerous cells.

Kinase Inhibition

The compound's structural features suggest potential kinase inhibitory activity. Kinases play vital roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. The ability of N-(4-chlorophenyl) derivatives to inhibit specific kinases positions them as promising candidates for targeted cancer therapies.

Comparative Biological Activity Table

CompoundActivity TypeTarget KinaseEC50 (µM)Selectivity (Cancer vs Non-Cancer)
This compoundAnticancerAKT2Low MicromolarHigh (Less toxic to non-cancerous cells)
Compound 4jAnticancerAKT2< 10High

Case Studies

  • In Vitro Studies on Glioblastoma Cells : In a study evaluating various derivatives against glioblastoma cell lines, compound 4j was noted for its potent growth inhibitory properties. This study utilized both 2D cell cultures and 3D neurosphere models to assess the efficacy of the compounds .
  • Kinase Profiling : A comprehensive kinase profiling was conducted on a library of pyrano[2,3-c] derivatives. Compound 4j was identified as a selective inhibitor of AKT signaling pathways, which are often upregulated in aggressive forms of glioma .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally related compound, (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide (), provides a basis for comparison. Key differences and implications are summarized below:

Structural and Functional Group Differences

Parameter Target Compound Compound
Core Structure 2-Oxo-2H-pyrano[2,3-c]pyridine 2-(4-Methoxyphenylimino)-2H-pyrano[2,3-c]pyridine (Z-configuration)
Position 2 Substituent Oxo group (C=O) Imino group (C=N) with 4-methoxyphenyl
N-Substituent 4-Chlorophenyl 5-Chloro-2,4-dimethoxyphenyl
Additional Groups Hydroxymethyl (position 5), methyl (position 8) Hydroxymethyl (position 5), methyl (position 8), three methoxy groups
Molecular Formula ~C₁₉H₁₇ClN₂O₄ (estimated) C₂₆H₂₄ClN₃O₆
Molecular Weight ~372.5 g/mol (estimated) 509.943 g/mol

Implications of Structural Variations

Polarity and Solubility: The target compound’s oxo and hydroxymethyl groups increase polarity compared to the imino and methoxy groups in ’s compound. This may enhance aqueous solubility but reduce membrane permeability .

Conversely, the target’s hydroxymethyl group might be susceptible to glucuronidation, affecting bioavailability.

Binding Affinity : The 4-chlorophenyl group in the target may favor interactions with hydrophobic binding pockets, while the 5-chloro-2,4-dimethoxyphenyl group in ’s compound could engage in hydrogen bonding via methoxy substituents .

Hypothetical Pharmacological Profiles

  • Compound : Higher molecular weight and logP (~3.8) due to methoxy groups, indicating improved lipophilicity but possible solubility challenges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typical, involving condensation reactions and functional group transformations. For example, pyrano-pyridine derivatives are often synthesized via cyclization of substituted pyridine precursors under acidic or basic conditions. Key steps may include:

  • Use of anhydrous solvents (e.g., benzene or DMF) to control reactivity .
  • Optimization of temperature (60–120°C) and reaction time (8–24 hours) to maximize yield .
  • Catalysts like sodium hydroxide or hydrochloric acid for acid/base-mediated steps .
    • Data Analysis : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

  • Techniques :

  • X-ray crystallography to resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O interactions) .
  • NMR spectroscopy (¹H, ¹³C) to assign substituent positions and verify hydroxymethyl (-CH2OH) and chlorophenyl groups .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme inhibition assays (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
  • Antimicrobial testing via broth microdilution to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity screening using cell lines (e.g., MTT assay) to assess therapeutic potential .

Advanced Research Questions

Q. How do substituent modifications (e.g., hydroxymethyl vs. methyl groups) influence its biological activity and target binding?

  • Case Study : Compare analogues like N-(4-chlorophenyl)-5-methyl derivatives. Hydroxymethyl groups may enhance solubility and hydrogen bonding with target proteins, as seen in pyrimidine-based inhibitors .
  • Data Contradiction : Some studies report increased antimicrobial activity with electron-withdrawing groups (e.g., -Cl), while others prioritize hydrophilicity for pharmacokinetics . Resolve via QSAR modeling to balance electronic and steric effects.

Q. What strategies address low yields in the final cyclization step of its synthesis?

  • Troubleshooting :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency over benzene .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate ring closure .
  • Microwave-assisted synthesis to reduce reaction time and side products .

Q. How can computational methods predict its interaction with biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Molecular docking (AutoDock Vina) to model binding poses with active sites (e.g., bacterial dihydrofolate reductase) .
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
  • Pharmacophore mapping to identify critical hydrogen-bond acceptors/donors .

Q. How should researchers resolve discrepancies in reported biological activity data across similar compounds?

  • Analysis Framework :

  • Standardize assay conditions (e.g., pH, incubation time) to minimize variability .
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
  • Meta-analysis of structural analogs to identify trends in substituent-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.